molecular formula C11H16N4O B2506740 N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide CAS No. 2179723-55-6

N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide

Cat. No.: B2506740
CAS No.: 2179723-55-6
M. Wt: 220.276
InChI Key: IBZYOWVIBPRWCF-UHFFFAOYSA-N
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Description

N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through amide bond formation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl and prop-2-enamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide can be compared with other similar compounds, such as:

    N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.

    N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}but-2-enamide: Similar structure but with a but-2-enamide moiety instead of prop-2-enamide.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-9-13-10-6-5-8(7-15(10)14-9)12-11(16)4-2/h4,8H,2-3,5-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZYOWVIBPRWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(CCC2=N1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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